2-Ethoxy-3-methoxypyridine 2-Ethoxy-3-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 2365418-64-8
VCID: VC4733396
InChI: InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3
SMILES: CCOC1=C(C=CC=N1)OC
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

2-Ethoxy-3-methoxypyridine

CAS No.: 2365418-64-8

Cat. No.: VC4733396

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

2-Ethoxy-3-methoxypyridine - 2365418-64-8

Specification

CAS No. 2365418-64-8
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name 2-ethoxy-3-methoxypyridine
Standard InChI InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3
Standard InChI Key KHFAXVZEZQOVLZ-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Substituent Effects

2-Ethoxy-3-methoxypyridine (C₈H₁₁NO₂) features a pyridine ring substituted with an ethoxy (-OCH₂CH₃) group at position 2 and a methoxy (-OCH₃) group at position 3. The electronic and steric effects of these substituents significantly influence the compound’s reactivity and physicochemical properties. For comparison, 2-ethoxy-4-methoxypyridine (CAS 1232432-35-7), a positional isomer, exhibits distinct electronic characteristics due to the para-substituted methoxy group.

Table 1: Comparative Structural Properties of Pyridine Derivatives

CompoundMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
2-Ethoxy-3-methoxypyridineC₈H₁₁NO₂2-ethoxy, 3-methoxy153.18 (calculated)
2-Ethoxy-4-methoxypyridineC₈H₁₁NO₂2-ethoxy, 4-methoxy153.18
2-Ethynyl-3-methoxypyridineC₈H₇NO2-ethynyl, 3-methoxy133.15

The ethoxy group’s electron-donating nature enhances the pyridine ring’s electron density, while the methoxy group at position 3 introduces steric hindrance, potentially affecting regioselectivity in reactions.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis reports exist for 2-ethoxy-3-methoxypyridine, analogous methods for 2-ethoxy-4-methoxypyridine suggest viable pathways:

  • Nucleophilic Substitution: Reaction of 2-chloro-3-methoxypyridine with sodium ethoxide under reflux conditions.

  • Alkylation: Methoxy protection of 3-hydroxypyridine followed by ethoxy introduction via Williamson ether synthesis.

Key challenges include managing competing reactions at adjacent positions and optimizing yields through catalysis. For instance, palladium-catalyzed cross-coupling methods, effective in synthesizing 2-ethoxy-3-methylpyridine-5-boronic acid (CAS 1451391-77-7), could be adapted for functionalization.

Physicochemical Properties and Spectral Data

Predicted Properties

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to ether substituents.

  • Boiling Point: Estimated at 240–260°C based on analogs like 2-ethoxy-3-methylpyrazine (CAS 32737-14-7) .

Spectroscopic Insights

  • IR Spectroscopy: Expected C-O stretching vibrations at 1,250–1,050 cm⁻¹ for ethoxy and methoxy groups, aligning with data from 2-ethoxy-3-methylpyrazine .

  • Mass Spectrometry: Predominant fragmentation patterns likely involve loss of ethoxy (-46 m/z) and methoxy (-31 m/z) groups, similar to 2-ethynyl-3-methoxypyridine .

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